molecular formula C23H20N4O2 B6089541 N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide

N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide

Cat. No.: B6089541
M. Wt: 384.4 g/mol
InChI Key: JJVLAXOPSIIXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide is a phthalazine-derived acetamide compound characterized by a phenyl-substituted phthalazine core linked to a phenoxyacetamide moiety via an amino group. Its structure integrates a phthalazine ring (a nitrogen-containing heterocycle) with a phenyl group at position 4, a phenoxy linker, and an N-methyl acetamide side chain.

Properties

IUPAC Name

N-methyl-2-[4-[(4-phenylphthalazin-1-yl)amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-24-21(28)15-29-18-13-11-17(12-14-18)25-23-20-10-6-5-9-19(20)22(26-27-23)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVLAXOPSIIXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-phenylphthalazin-1-amine with 4-(2-bromoethoxy)benzene under basic conditions to form the intermediate compound. This intermediate is then reacted with N-methylacetamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide with key analogs, focusing on structural features, molecular properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) Observed Activities/Applications Reference ID
This compound (Target) Phthalazine core with phenyl at position 4, phenoxy linker, N-methyl acetamide ~410–450 (estimated) Not explicitly reported; inferred enzyme modulation
2-[4-({4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide Phthalazine substituted with tert-butylsulfamoyl and methylphenyl groups 403.90 Likely enzyme inhibition (sulfonamide motif)
N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide Chlorobenzyl group replaces phenoxy linker; phthalazinone (oxidized phthalazine) 403.90 Antimicrobial potential (chlorine substituent)
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide Sulfonamide replaces phthalazine; ethyl(phenyl)amino group 410.49 Synthetic intermediate for sulfonamide drugs
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Fluorophenyl and sulfonylpiperazine substituents 410.47 Enzyme/receptor targeting (fluorine enhances stability)
Substituted phenoxy acetamide derivatives (e.g., N-(2-bromocyclohexyl)-2-(phenoxy)acetamide) Bicyclic or brominated N-substituents; simpler phenoxy-acetamide scaffold 248.32–450 (variable) Anti-inflammatory, analgesic, antipyretic

Key Insights from Comparisons

Core Heterocycle Variations: The phthalazine core in the target compound distinguishes it from sulfonamide (e.g., ) or piperazine-based analogs (e.g., ). Phthalazines are known for intercalation with biological targets, such as DNA or enzymes, due to their planar aromatic structure . Substitution at position 4 of phthalazine (phenyl vs. sulfonamide in ) alters electronic properties and binding affinity. For example, tert-butylsulfamoyl groups enhance solubility and target specificity .

Linker and Side Chain Modifications: The phenoxy linker in the target compound is shared with anti-inflammatory phenoxy acetamides (e.g., ), but the phthalazine moiety may confer distinct pharmacokinetic profiles. N-methyl acetamide vs. bulkier substituents (e.g., bromocyclohexyl in ) affects metabolic stability.

Pharmacological Implications :

  • Sulfonamide-containing analogs (e.g., ) are associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to sulfonamide's hydrogen-bonding capacity.
  • Chlorine or fluorine substituents (e.g., ) enhance lipophilicity and membrane penetration, making these analogs candidates for antimicrobial or CNS-targeted drugs.

Pharmacokinetic and Structure-Activity Relationship (SAR) Considerations

  • Molecular Weight and Solubility : The target compound’s estimated molecular weight (~410–450 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability. However, bulky phthalazine substituents may reduce aqueous solubility, necessitating formulation optimization .
  • SAR Highlights: Phenoxy Position: Para-substitution on the phenoxy group (as in the target) maximizes steric compatibility with hydrophobic enzyme pockets . N-Substituents: Methyl groups (vs. ethyl or phenyl in ) minimize metabolic deacetylation, prolonging half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.